molecular formula C7H6N4 B13308569 Pyrido[3,4-d]pyrimidin-2-amine

Pyrido[3,4-d]pyrimidin-2-amine

Katalognummer: B13308569
Molekulargewicht: 146.15 g/mol
InChI-Schlüssel: VNFGDCQZPRUFQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[3,4-d]pyrimidin-2-amine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . Another method involves the use of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrido[3,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pyrido[3,4-d]pyrimidin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of pyrido[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit protein kinases, which are crucial for cell signaling and regulation . By binding to the active site of these enzymes, this compound can modulate their activity and affect various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrido[3,4-d]pyrimidin-2-amine stands out due to its unique structural features that allow for versatile chemical modifications. This flexibility makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.

Eigenschaften

Molekularformel

C7H6N4

Molekulargewicht

146.15 g/mol

IUPAC-Name

pyrido[3,4-d]pyrimidin-2-amine

InChI

InChI=1S/C7H6N4/c8-7-10-3-5-1-2-9-4-6(5)11-7/h1-4H,(H2,8,10,11)

InChI-Schlüssel

VNFGDCQZPRUFQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=NC(=NC=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.